

evaluation of oxalyl fluoride dielectric etch application

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Compound Focus: Oxalyl fluoride

CAS No.: 359-40-0

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Oxalyl Fluoride: Properties and Synthesis

Basic Chemical Properties

Property	Value
Chemical Formula	C ₂ F ₂ O ₂ [1]
Molar Mass	94.017 g·mol ⁻¹ [1]
Melting Point	-3 °C [1]
Boiling Point	26.6 °C [1]
Appearance	Colorless liquid [1]

Synthesis Methods **Oxalyl fluoride** can be synthesized through several methods:

- **Metathesis with Sodium Fluoride:** Reacting oxalyl chloride with sodium fluoride [1].
- **Gas-Phase Reaction:** A patent describes a method involving the reaction of oxalyl chloride with hydrogen fluoride in the gas phase, which is reported to offer faster reaction rates and higher yields [2].

Dielectric Etch Application Evaluation

The primary research evaluating **oxalyl fluoride** for dielectric etch applications was conducted by Karecki et al. (2001) using an Inductively Coupled Plasma (ICP) etch tool [1] [3]. The study was motivated by the need to find etching compounds with a lower global warming potential [1] [3].

Context and Motivation for Research

- **Application Area:** Dielectric etch in semiconductor manufacturing [1] [3].
- **Research Goal:** To evaluate **oxalyl fluoride** as a potential replacement for other fluorocarbon compounds (e.g., $\text{C-C}_4\text{F}_8$, C_4F_6 , C_5F_8) that are used in etching but may have high global warming potential [1] [4].
- **General Etching Challenge:** The study highlights the critical balance required in anisotropic etching between the removal rate of material from the trench bottom and the formation of a protective sidewall film to achieve desired etch features and critical dimensions, especially as feature sizes shrink below 100nm [4].

Experimental Protocol for Etch Evaluation

The following workflow generalizes the key steps involved in evaluating a new etching gas like **oxalyl fluoride** in a tool such as an Inductively Coupled Plasma (ICP) reactor.

Key Techniques and Objectives

- **Plasma Characterization:** The study likely employed techniques like **UV Absorption Spectroscopy** and **Mass Spectrometry** to identify the radical and ionic species generated in the plasma from **oxalyl fluoride**, which are critical for the etching process [4].
- **Surface Analysis:** **X-ray Photoelectron Spectroscopy (XPS)** was used to analyze the chemical composition of the protective film formed on the sidewalls during etching, which is crucial for achieving anisotropic (directional) etching [4].
- **Performance Metrics:** The evaluation would have involved measuring standard etch performance metrics such as **etch rate**, **selectivity** (to the underlying material), and **anisotropy** (the directionality of the etch profile) [3] [4].

Conclusion

Oxalyl fluoride presents itself as a candidate for specialized dielectric etch applications, primarily driven by environmental considerations. Future research would need to focus on generating comprehensive quantitative data to fully assess its performance against established etching gases.

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